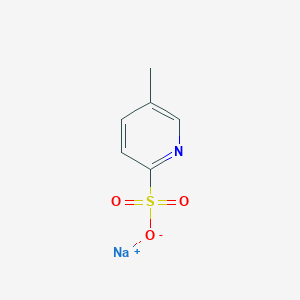
Sodium 5-methylpyridine-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-methylpyridine-2-sulfonate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a derivative of pyridine, where a methyl group is attached to the fifth position and a sulfonate group is attached to the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 5-methylpyridine-2-sulfonate can be synthesized through the sulfonation of 5-methylpyridine. The process typically involves the reaction of 5-methylpyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-methylpyridine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium 5-methylpyridine-2-sulfonate has a wide range of applications in scientific research:
Biology: It is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 5-methylpyridine-2-sulfonate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group enhances its reactivity, allowing it to participate in cross-coupling reactions and other nucleophilic substitution processes. The molecular targets and pathways involved include the formation of carbon-sulfur bonds and the activation of palladium catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium pyridine-2-sulfonate
- Sodium 6-methylpyridine-2-sulfonate
- Sodium 4-(trifluoromethyl)pyridine-2-sulfonate
Uniqueness
Sodium 5-methylpyridine-2-sulfonate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the synthesis of specific derivatives that are not easily accessible with other similar compounds .
Propriétés
Formule moléculaire |
C6H6NNaO3S |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
sodium;5-methylpyridine-2-sulfonate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-5-2-3-6(7-4-5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
OIJYZSABHYFLOY-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


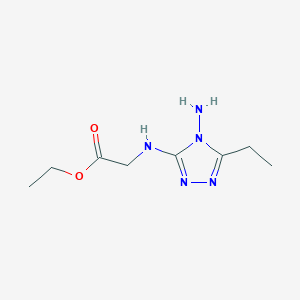
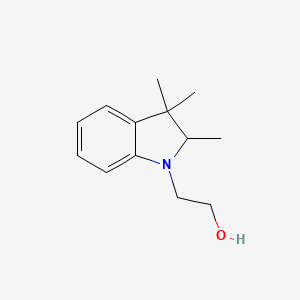

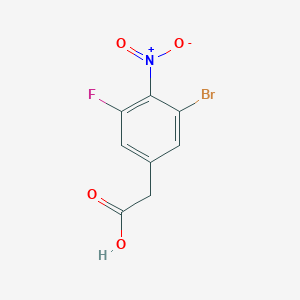

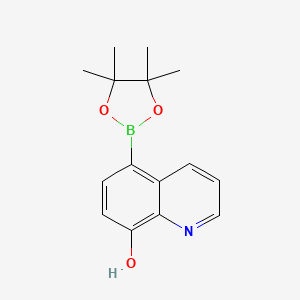
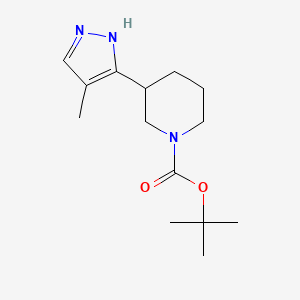
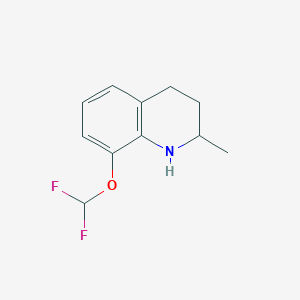
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
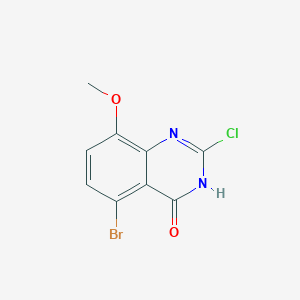
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)

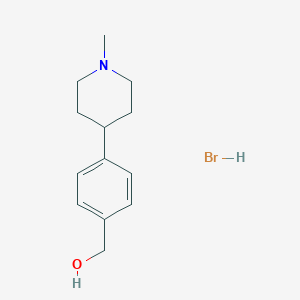
![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
